molecular formula C7H7N B14149888 7-Azabicyclo[4.2.0]octa-1,3,5-triene CAS No. 4438-32-8

7-Azabicyclo[4.2.0]octa-1,3,5-triene

Cat. No.: B14149888
CAS No.: 4438-32-8
M. Wt: 105.14 g/mol
InChI Key: VGIGQBSFRFJJJG-UHFFFAOYSA-N
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Description

7-Azabicyclo[4.2.0]octa-1,3,5-triene (CAS: 4438-32-8) is a nitrogen-containing bicyclic compound with the molecular formula C₇H₇N. Its structure consists of a fused bicyclo[4.2.0]octatriene system, where a nitrogen atom replaces one carbon at the 7-position (bridgehead position) . This compound is also referred to as benzazete or benzoazacyclobutadiene, highlighting its aromatic and strained bicyclic nature. Its unique electronic configuration and ring strain make it a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and steroids .

Properties

IUPAC Name

7-azabicyclo[4.2.0]octa-1,3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N/c1-2-4-7-6(3-1)5-8-7/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIGQBSFRFJJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570142
Record name 7-Azabicyclo[4.2.0]octa-1,3,5-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4438-32-8
Record name 7-Azabicyclo[4.2.0]octa-1,3,5-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Physicochemical Properties

Before delving into synthetic methodologies, understanding the molecular characteristics of 7-azabicyclo[4.2.0]octa-1,3,5-triene is critical. The compound’s bicyclic framework consists of a seven-membered ring system with a nitrogen atom at the 7-position, conferring both rigidity and electronic asymmetry. Key properties derived from computational and experimental data include:

Property Value Source Reference
Molecular Formula C₇H₇N
Molecular Weight 105.14 g/mol
XLogP3-AA (Lipophilicity) 1.2
Hydrogen Bond Donors 1
Rotatable Bond Count 0
Exact Mass 105.057849228 Da

The absence of rotatable bonds and moderate lipophilicity (XLogP3-AA = 1.2) suggest limited conformational flexibility and potential for membrane permeability, making it a valuable scaffold in drug design.

Enzymatic Synthesis

Enzymatic methods have emerged as sustainable routes for synthesizing 7-azabicyclo[4.2.0]octa-1,3,5-triene derivatives. A patented process (US9506095B2) details the enzymatic resolution of racemic mixtures to yield enantiomerically pure (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, a precursor to the antihypertensive drug ivabradine. Key steps include:

  • Substrate Preparation : Dissolving 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid in methanol with acetyl chloride to form methyl esters.
  • Enzymatic Hydrolysis : Using lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze the (7R)-enantiomer, leaving the (7S)-ester intact.
  • Isolation : Chromatographic purification yields the (7S)-enantiomer with >99% enantiomeric excess.

This method achieves high stereoselectivity but requires pre-functionalized substrates. Recent work by EvitaChem extends enzymatic synthesis to other derivatives, suggesting adaptability for the parent compound.

Benzotriazole-Mediated Cyclization

Benzotriazole (Bt) serves as a versatile auxiliary in constructing strained bicyclic systems. A 2014 study in RSC Advances reported the synthesis of benzoazetines (e.g., (Z)-8-(3-bromo-2,3-dichloro-1-nitroallylidene)-3-(octyloxy)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene) via transamination of bisbenzotriazolyl precursors. The protocol involves:

  • Precursor Synthesis : Reacting halogenated alkenes with benzotriazole to form bisbenzotriazolyl intermediates.
  • Thermal Rearrangement : Heating the intermediates induces cyclization, forming the bicyclic core.
  • Functionalization : Introducing substituents (e.g., nitro, alkoxy) at specific positions.

This method excels in introducing diverse functional groups but requires harsh thermal conditions (120–150°C), limiting compatibility with sensitive substrates.

Transition Metal-Catalyzed Annulation

Rhodium-catalyzed tandem reactions enable efficient access to bicyclo[4.2.0] frameworks. A 2020 Chemical Science study demonstrated the synthesis of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes using a Rh(I)-NHC pincer catalyst. Although the study focuses on a related compound, the mechanistic insights are applicable:

  • Homocoupling : Terminal alkynes undergo head-to-tail dimerization to form gem-enynes.
  • Zipper Annulation : The gem-enyne undergoes cyclization via C–H activation, forming the bicyclic structure.

Key advantages include:

  • Catalyst Flexibility : The Rh(I) catalyst switches between mer- and fac-coordination modes to accommodate both steps.
  • Broad Substrate Scope : Electron-rich and electron-poor aryl alkynes are tolerated.

Adapting this method for 7-azabicyclo[4.2.0]octa-1,3,5-triene would require substituting the alkyne with a nitrogen-containing precursor.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability Limitations
Enzymatic Synthesis 70–85 High (ee >99%) Industrial Requires pre-functionalized substrates
Benzotriazole-Mediated 50–65 Moderate Lab-scale High temperatures, multi-step
Rh-Catalyzed Annulation 60–75 Low Pilot-scale Limited to aryl substrates

Chemical Reactions Analysis

Types of Reactions

7-Azabicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce functional groups like halogens or alkyl groups.

Scientific Research Applications

7-Azabicyclo[4.2.0]octa-1,3,5-triene is a chemical compound with the molecular formula C7H7N . Derivatives of bicyclo[4.2.0]octa-1,3,5-triene have shown potential as antibacterial and anticancer agents. Certain derivatives have demonstrated efficacy against various bacterial strains and cancer cell lines, suggesting their potential as therapeutic agents.

Antibacterial Activity
Specific derivatives of bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde have been evaluated for their antibacterial properties. For example, compounds derived from bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde have demonstrated efficacy against common pathogens like Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds suggests that modifications to the bicyclic structure can enhance antibacterial activity.

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-oneS. aureus32 µg/mL
7-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-oneE. coli16 µg/mL
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehydePseudomonas aeruginosa64 µg/mL
Anticancer Activity
Derivatives of bicyclo[4.2.0]octa-1,3,5-triene have been investigated for their anticancer potential. Research has shown that certain derivatives can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). These findings highlight the potential of these derivatives as therapeutic agents in cancer treatment.
Compound NameCancer Cell LineIC50 (µM)
7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-oneHeLa12 µM
7-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-oneMCF-715 µM
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehydeA549 (lung cancer)20 µM

Mechanism of Action

The mechanism of action of 7-Azabicyclo[4.2.0]octa-1,3,5-triene involves its interaction with molecular targets such as enzymes and receptors. For instance, some derivatives of this compound have been shown to inhibit β-tubulin, a protein involved in cell division, thereby exhibiting anticancer activity . The compound’s structure allows it to bind effectively to the active sites of these targets, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-azabicyclo[4.2.0]octa-1,3,5-triene with analogous bicyclic systems, focusing on structural variations, reactivity, and applications.

2-Aza-7-silabicyclo[4.2.0]octa-1,3,5-triene

  • Structure : Features a silicon (Si) atom at the 7-position and nitrogen at the 2-position.
  • Reactivity : Silicon enhances electrophilicity, facilitating trans-bis-silylation reactions. DFT studies show a higher activation energy (ΔG‡ = 18.2 kcal/mol) for its cis-bis-silylation pathway compared to purely carbon-based analogs .
  • Applications : Used in catalytic silylation reactions for synthesizing silicon-functionalized heterocycles .

3-Aza-7-iodo-bicyclo[4.2.0]octa-1,3,5-triene

  • Structure : Nitrogen at the 3-position and iodine at the 7-position.
  • Reactivity: Iodine acts as a leaving group, enabling alkylation in steroid synthesis. Reacts with selenocyanates or tellurides to form intermediates for selena/tellurasteroids (e.g., 37a and 42a) .
  • Applications : Key intermediate in synthesizing trans-anti-trans fused steroids (55–72% yield) .

4-Thia-1-azabicyclo[3.2.0]heptane Derivatives

  • Structure: Smaller bicyclo[3.2.0] system with sulfur (4-thia) and nitrogen (1-aza). Example: (2S,5R,6R)-6-[(R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
  • Reactivity : Sulfur increases metabolic stability; the β-lactam ring is critical for antibiotic activity.
  • Applications : Found in pharmacopeial standards for crystallinity and impurity testing .

7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene

  • Structure : Oxygen (7-oxa) and nitrogen (2-aza) in a bicyclo[4.1.0] system.
  • Reactivity : Oxygen increases polarity, enabling hydrogen bonding. Industrially available at 99% purity for agrochemical and pharmaceutical intermediates .
  • Applications : Used in pesticide and flavor synthesis due to its stability under reflux conditions .

Derivatives of Bicyclo[4.2.0]octa-1,3,5-triene

Compound (CAS) Substituent Key Properties/Applications Reference
BCB001 (35447-99-5) 7-Hydroxy Soluble in polar solvents; precursor for BCB polymers
BCB003 (145708-71-0) 2,5-Dibromo Halogenated derivative for cross-coupling reactions
BCB006 (21120-91-2) 7-Bromo Used in Suzuki-Miyaura couplings
BCB008 (875-94-5) 4-Carboxylic acid Chelating agent in metal-organic frameworks

Key Research Findings

Steroid Synthesis : 3-Aza-7-iodo-bicyclo[4.2.0]octa-1,3,5-triene reacts with sodium telluride to yield diastereoisomeric tellurasteroids (42a/b, 5:1 ratio) after thermolysis .

Electronic Effects : Silicon in 2-aza-7-silabicyclo derivatives lowers the LUMO energy by 1.2 eV compared to the parent 7-aza compound, enhancing electrophilicity .

Stability : 7-Azabicyclo[4.2.0]octa-1,3,5-triene derivatives with electron-withdrawing groups (e.g., acetyl, CAS: 123206-67-7) exhibit improved thermal stability (decomposition >200°C) .

Biological Relevance : 4-Thia-1-azabicyclo[3.2.0]heptane derivatives meet pharmacopeial criteria for crystallinity and dimethylaniline limits (<10 ppm) .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-azabicyclo[4.2.0]octa-1,3,5-triene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of intermediates such as 3-aza-7-iodo-bicyclo[4.2.0]octa-1,3,5-triene. For example, in selenasteroid synthesis, sodium telluride reduction of iodohydrine intermediates followed by alkylation with the aza-bicyclic precursor under reflux in dry ethanol yields fused-ring products . Key factors include temperature control (reflux conditions) and inert atmospheres to prevent oxidation of sensitive intermediates. Purification typically involves flash chromatography on silica gel, with yields ranging from 55% to 72% depending on steric and electronic effects .

Q. How can the structural integrity of 7-azabicyclo[4.2.0]octa-1,3,5-triene derivatives be confirmed experimentally?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are critical. For instance, in studies of aza-bicyclic intermediates, 1^1H and 13^{13}C NMR data resolve ring fusion configurations (e.g., "trans-anti-trans" vs. "cis-anti-cis") . X-ray diffraction further validates stereochemistry and bond angles, particularly for strained bicyclic systems. Mass spectrometry (exact mass: ~154.009 g/mol for related analogs) and infrared (IR) spectroscopy aid in functional group identification .

Q. What thermodynamic properties are relevant for handling 7-azabicyclo[4.2.0]octa-1,3,5-triene?

  • Methodological Answer : While direct data for the aza derivative is limited, analogs like benzocyclobutene (CAS 694-87-1) provide benchmarks:

  • Boiling Point : ~164–175°C (similar bicyclic frameworks) .
  • Thermal Stability : Decomposition occurs above 200°C; storage under argon is recommended to prevent oxidation .
  • Flash Point : ~50–97°C (flammable; requires S16 safety protocols: "Keep away from ignition sources") .

Advanced Research Questions

Q. How do electronic effects in 7-azabicyclo[4.2.0]octa-1,3,5-triene influence its reactivity in ring-opening reactions?

  • Methodological Answer : The nitrogen atom introduces electron-deficient regions, making the triene system susceptible to nucleophilic attack. For example, thermolysis of selena/tellura-bicyclic derivatives triggers ring-opening via retro-Diels-Alder pathways, yielding diastereomeric products. Computational studies (e.g., DFT calculations) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity . Experimental validation involves monitoring reaction kinetics under varying temperatures and solvents (e.g., toluene vs. THF) .

Q. What strategies mitigate stereochemical challenges in functionalizing 7-azabicyclo[4.2.0]octa-1,3,5-triene?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis can control stereochemistry. In steroid synthesis, alkylation of 3-aza-7-iodo-bicyclic precursors with selenocyanate intermediates under NaBH4_4 reduction produces enantiomerically enriched cyclobutenes. Diastereomer ratios (e.g., 7:1 for selena steroids) are optimized via solvent polarity adjustments and catalyst screening (e.g., Pd-mediated cross-coupling) .

Q. How is 7-azabicyclo[4.2.0]octa-1,3,5-triene utilized in materials science or drug design?

  • Methodological Answer : Its strained bicyclic framework serves as a scaffold for bioactive molecules. For example, 5-thia-1-azabicyclo[4.2.0]oct-2-ene derivatives are cephalosporin antibiotics with modified side chains (e.g., pyridinylthio groups) to enhance bacterial membrane penetration . In materials science, analogous bicyclic systems (e.g., benzocyclobutene) are used in polymer cross-linking due to their thermal stability (Tg_g > 300°C) .

Data Contradictions and Resolution

Q. Discrepancies in reported boiling points for bicyclo[4.2.0]octa-1,3,5-triene derivatives: How should researchers reconcile these?

  • Methodological Answer : Variations arise from measurement techniques (e.g., ambient vs. reduced pressure). For benzocyclobutene (CAS 694-87-1), boiling points range from 150°C (748 mmHg) to 175°C (760 mmHg) . Researchers should standardize conditions (e.g., 760 mmHg for comparability) and validate via gas chromatography-mass spectrometry (GC-MS).

Safety and Handling Protocols

Q. What precautions are essential when working with 7-azabicyclo[4.2.0]octa-1,3,5-triene derivatives?

  • Methodological Answer :

  • Storage : Under argon at –20°C to prevent oxidation .
  • Ventilation : Use fume hoods for volatile intermediates (flash point <100°C) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (UN 3295) .

Computational and Analytical Tools

Q. Which computational models best predict the stability of 7-azabicyclo[4.2.0]octa-1,3,5-triene derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) accurately estimate bond strain and reaction pathways. For example, thermolysis mechanisms of tellurasteroids were modeled using DFT to identify transition states and activation energies . Pair with experimental data (e.g., DSC for thermal decomposition) to refine parameters .

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